molecular formula C16H13BrN2 B5779752 1-allyl-2-(4-bromophenyl)-1H-benzimidazole

1-allyl-2-(4-bromophenyl)-1H-benzimidazole

Cat. No. B5779752
M. Wt: 313.19 g/mol
InChI Key: FCPNEYQMKRCBEK-UHFFFAOYSA-N
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Description

1-allyl-2-(4-bromophenyl)-1H-benzimidazole, also known as ABBI, is a benzimidazole derivative that has been widely studied due to its potential therapeutic applications. The compound has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 1-allyl-2-(4-bromophenyl)-1H-benzimidazole is not fully understood, but studies have suggested that it may act by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and cancer. For example, 1-allyl-2-(4-bromophenyl)-1H-benzimidazole has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory prostaglandins. 1-allyl-2-(4-bromophenyl)-1H-benzimidazole has also been shown to inhibit the activity of STAT3, a signaling pathway that is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
1-allyl-2-(4-bromophenyl)-1H-benzimidazole has been shown to have a range of biochemical and physiological effects. Studies have shown that 1-allyl-2-(4-bromophenyl)-1H-benzimidazole can reduce inflammation by inhibiting the production of inflammatory cytokines and prostaglandins. Additionally, 1-allyl-2-(4-bromophenyl)-1H-benzimidazole has been shown to induce apoptosis in cancer cells and inhibit tumor growth. 1-allyl-2-(4-bromophenyl)-1H-benzimidazole has also been shown to possess anti-microbial properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One advantage of 1-allyl-2-(4-bromophenyl)-1H-benzimidazole is that it is relatively easy to synthesize and purify, making it readily available for laboratory experiments. Additionally, 1-allyl-2-(4-bromophenyl)-1H-benzimidazole has been shown to possess a range of therapeutic properties, making it a promising candidate for drug development. However, one limitation of 1-allyl-2-(4-bromophenyl)-1H-benzimidazole is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on 1-allyl-2-(4-bromophenyl)-1H-benzimidazole. One direction is to further investigate its mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of 1-allyl-2-(4-bromophenyl)-1H-benzimidazole in animal models and clinical trials. Finally, there is a need for the development of novel 1-allyl-2-(4-bromophenyl)-1H-benzimidazole derivatives with improved properties and specificity for various therapeutic applications.

Synthesis Methods

The synthesis of 1-allyl-2-(4-bromophenyl)-1H-benzimidazole involves the reaction of 4-bromoaniline with o-phenylenediamine in the presence of allyl bromide. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 1-allyl-2-(4-bromophenyl)-1H-benzimidazole.

Scientific Research Applications

1-allyl-2-(4-bromophenyl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications. Studies have shown that 1-allyl-2-(4-bromophenyl)-1H-benzimidazole possesses anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. Additionally, 1-allyl-2-(4-bromophenyl)-1H-benzimidazole has been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

properties

IUPAC Name

2-(4-bromophenyl)-1-prop-2-enylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2/c1-2-11-19-15-6-4-3-5-14(15)18-16(19)12-7-9-13(17)10-8-12/h2-10H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPNEYQMKRCBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-1-(prop-2-en-1-yl)-1H-benzimidazole

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